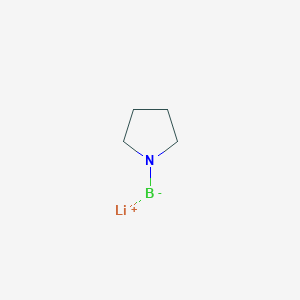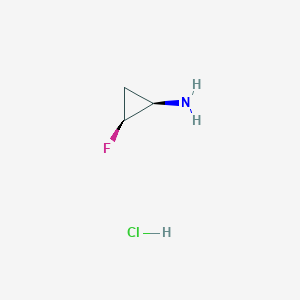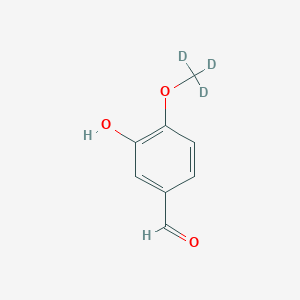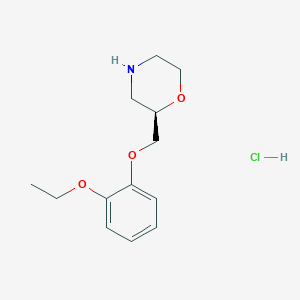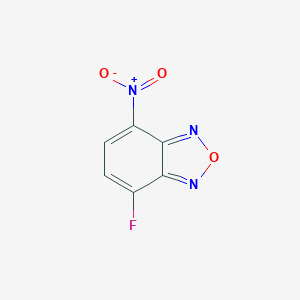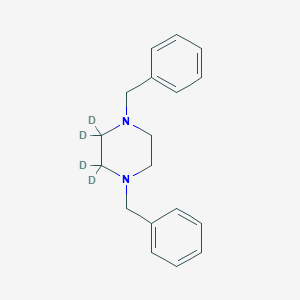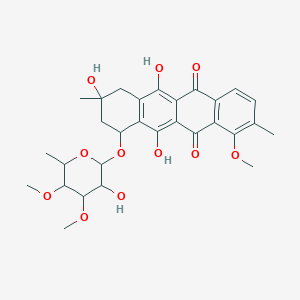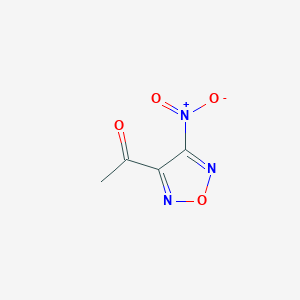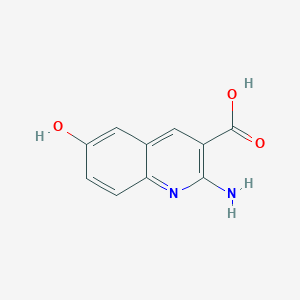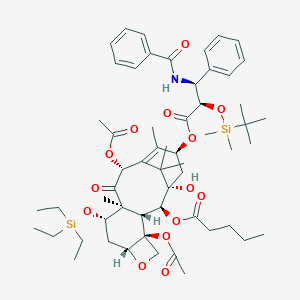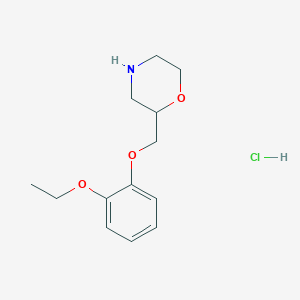![molecular formula C18H19NO2 B134264 (6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol CAS No. 147353-44-4](/img/structure/B134264.png)
(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol is a synthetic compound with potential applications in scientific research. This compound is also known as tetrahydroberberine and has been found to have various biological and physiological effects. It is a member of the berberine family of compounds and has been synthesized using different methods.
Mechanism Of Action
The mechanism of action of (6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol is not fully understood. However, it has been shown to interact with various molecular targets, including enzymes, receptors, and ion channels. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and xanthine oxidase. It has also been shown to modulate the activity of certain receptors, such as the dopamine D2 receptor. Additionally, it has been found to affect the function of ion channels, such as the voltage-gated potassium channel.
Biochemical And Physiological Effects
(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol has been found to have various biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and antitumor effects. It has also been found to have hypoglycemic and hypolipidemic effects, which may be beneficial in the treatment of diabetes and obesity. Additionally, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
The advantages of using (6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol in lab experiments include its potential applications in various fields of research, such as microbiology, oncology, and neuroscience. It is also relatively easy to synthesize and has been found to have low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential instability under certain conditions.
Future Directions
There are several future directions for the research on (6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential applications in the treatment of cardiovascular diseases, such as atherosclerosis and hypertension. Additionally, further research is needed to understand the mechanism of action of this compound and to optimize its synthesis method for higher yields and purity.
Synthesis Methods
(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol can be synthesized using different methods. One of the most common methods involves the reduction of berberine using sodium borohydride or lithium aluminum hydride. Another method involves the hydrogenation of berberine using palladium on carbon as a catalyst. The yield of the synthesis method depends on the reaction conditions and the purity of the starting material.
Scientific Research Applications
(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol has been found to have potential applications in scientific research. It has been shown to have antimicrobial, antitumor, and anti-inflammatory effects. It has also been found to have potential applications in the treatment of diabetes, obesity, and cardiovascular diseases. Additionally, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
properties
CAS RN |
147353-44-4 |
|---|---|
Product Name |
(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol |
Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
(6aR)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol |
InChI |
InChI=1S/C18H19NO2/c1-18-10-12-6-7-14(20)17(21)15(12)13-5-3-4-11(16(13)18)8-9-19(18)2/h3-7,20-21H,8-10H2,1-2H3/t18-/m1/s1 |
InChI Key |
RPTVQUIRIZNRJB-GOSISDBHSA-N |
Isomeric SMILES |
C[C@@]12CC3=C(C4=CC=CC(=C41)CCN2C)C(=C(C=C3)O)O |
SMILES |
CC12CC3=C(C4=CC=CC(=C41)CCN2C)C(=C(C=C3)O)O |
Canonical SMILES |
CC12CC3=C(C4=CC=CC(=C41)CCN2C)C(=C(C=C3)O)O |
synonyms |
10,11-dihydroxy-N-(11C)methylnorapomorphine 10,11-dihydroxy-N-(methyl)norapomorphine 10,11-dihydroxy-N-methylnorapomorphine 10,11-DOH-MeNAM |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



